4-Methyl-DL-tryptophan

Descripción general

Descripción

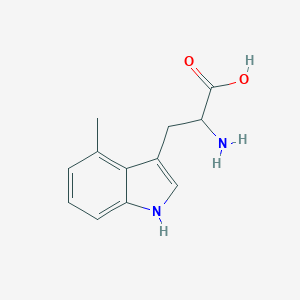

4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the addition of a methyl group at the fourth position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-DL-tryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution can produce various substituted tryptophan analogs .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

4-Methyl-DL-tryptophan has been studied for its immunomodulatory properties, particularly in the context of indoleamine 2,3-dioxygenase (IDO) inhibition. IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, which can suppress T cell responses and promote tumor growth.

Case Study:

A study demonstrated that treatment with 1-methyltryptophan (a closely related compound) resulted in increased levels of kynurenic acid (KYNA), an immunomodulatory metabolite, in both murine models and human blood. This suggests that this compound may also enhance KYNA production, thereby modulating immune responses favorably during inflammation and tumor progression .

Data Table: Effects on Tryptophan Metabolism

| Treatment Type | Specimen | Measured Outcomes |

|---|---|---|

| 1-Methyl-Tryptophan | Balb/C Mice | Increased TRP, decreased KYN/KYN-TRP ratio |

| 1-Methyl-Tryptophan | Human Blood | Increased KYNA levels |

| Control | Balb/C Mice | Normal TRP metabolism |

Cancer Therapy

The potential use of this compound in cancer therapy is particularly noteworthy. By inhibiting IDO activity, this compound may enhance the efficacy of chemotherapy and immunotherapy.

Case Study:

In a study involving B16F10 melanoma models, the combination of 1-methyltryptophan with chemotherapy agents like cyclophosphamide resulted in a significant reduction in tumor growth compared to controls. The compound appeared to synergistically enhance the effects of chemotherapy by modulating immune responses .

Neurobiological Research

This compound has implications in neurobiology due to its influence on serotonin metabolism. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation.

Research Findings:

Research indicates that tryptophan supplementation can improve cognitive functions such as attention and memory. The modulation of serotonin synthesis via analogs like this compound could offer therapeutic avenues for mood disorders .

Data Table: Cognitive Effects of Tryptophan Analogues

| Study Focus | Outcome |

|---|---|

| Tryptophan Supplementation | Improved reaction times and memory scores |

| This compound Impact | Potential enhancement of serotonin synthesis |

Dietary Applications

Given its role as a tryptophan analog, this compound may also find applications in dietary supplements aimed at improving mental health and cognitive function.

Mecanismo De Acción

The mechanism of action of 4-Methyl-DL-tryptophan involves its interaction with specific molecular targets. It inhibits the uptake of glycine by binding to the ATB0,+ transporter. This inhibition affects various biochemical pathways, including those related to amino acid metabolism and neurotransmitter synthesis .

Comparación Con Compuestos Similares

- 5-Fluoro-L-tryptophan

- 5-Fluoro-DL-tryptophan

- 5-Methyl-DL-tryptophan

- 4-Fluoro-DL-phenylalanine

Comparison: 4-Methyl-DL-tryptophan is unique due to its specific methylation at the fourth position, which imparts distinct biochemical properties. Compared to other tryptophan derivatives, it has a unique ability to inhibit glycine uptake, making it valuable in specific research contexts .

Actividad Biológica

4-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid tryptophan, notable for its diverse biological activities. This compound has been studied extensively for its role in metabolic pathways, its effects on neurotransmitter synthesis, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the fourth position of the indole ring of tryptophan. This structural modification influences its biological activity and interaction with various enzymes.

1. Inhibition of Tryptophan Metabolism

This compound acts as a competitive inhibitor of tryptophan catabolism, particularly through the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is crucial for regulating tryptophan levels in the body, and its inhibition can lead to altered levels of downstream metabolites such as serotonin and kynurenine. Research indicates that this compound stabilizes TDO, thereby affecting tryptophan homeostasis and potentially influencing neurological and immune functions .

2. Impact on Neurotransmitter Synthesis

As a tryptophan analog, this compound can influence serotonin synthesis. Serotonin is a key neurotransmitter involved in mood regulation, and alterations in its synthesis may have implications for mental health disorders. Studies have shown that manipulating tryptophan levels can affect serotonin production, suggesting that this compound might be used to explore therapeutic avenues for conditions like depression and anxiety .

Case Studies and Research Findings

-

In Vivo Studies :

- In experiments where mice were administered this compound, researchers observed significant changes in TDO activity and systemic tryptophan levels. The administration led to increased TDO stability and a reduction in systemic tryptophan concentration, demonstrating the compound's role in regulating metabolic pathways .

- Kinetic Studies :

-

Prenylation Studies :

- Further investigations into the enzymatic processes involving this compound indicated that it could serve as an alternate substrate for prenyltransferases, enzymes that modify proteins by adding prenyl groups. This modification can alter protein function and localization, thus impacting various signaling pathways within cells .

Data Tables

Propiedades

IUPAC Name |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1954-45-6 | |

| Record name | 4-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1954-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 4-Methyl-DL-tryptophan influence the production of indole-synthesizing enzymes in Neurospora crassa?

A: Unlike L-tryptophan, which effectively represses the formation of indole-synthesizing activity, this compound was found to be ineffective in repressing the formation of these enzymes in Neurospora crassa. [] This suggests that the structural difference introduced by the methyl group at the 4-position significantly impacts its interaction with the regulatory mechanisms controlling enzyme production.

Q2: How does this compound compare to L-tryptophan in terms of its effect on pre-existing indole-synthesizing activity in Neurospora crassa?

A: While L-tryptophan demonstrates strong inhibitory effects on pre-existing indole-synthesizing activity, this compound shows a much weaker inhibitory effect. [] This difference in inhibitory potency further highlights the importance of the specific structure of tryptophan for effective feedback inhibition of the tryptophan biosynthetic pathway.

Q3: Does this compound affect the regulation of the tryptophan biosynthetic pathway in Xanthomonas pruni?

A: The provided research articles do not explore the effects of this compound on Xanthomonas pruni. [, ] Therefore, no conclusions can be drawn about its impact on this specific organism.

Q4: What is the significance of studying compounds like this compound in the context of tryptophan biosynthesis?

A: Studying the effects of tryptophan analogs like this compound provides valuable insights into the regulatory mechanisms governing tryptophan biosynthesis. [, , ] By observing how structural modifications impact a compound's ability to interact with enzymes and regulatory elements, researchers can gain a deeper understanding of the specific structural requirements for activity and potentially design compounds with targeted effects on this essential metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.